molecular formula C7H8N2O5 B1427782 Methyl 5-methoxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate CAS No. 923942-39-6

Methyl 5-methoxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate

Cat. No. B1427782
CAS RN: 923942-39-6
M. Wt: 200.15 g/mol
InChI Key: DDJYTNJDKMWYBN-UHFFFAOYSA-N
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Description

“Methyl 5-methoxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate” is a chemical compound with the molecular formula C7H8N2O5 and a molecular weight of 200.15 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 200.15 . The compound should be stored in a sealed container in a dry environment at 2-8°C . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not found in the available resources .

Scientific Research Applications

Synthesis of Bicyclic Pyrimidine Analogues

This compound serves as a precursor in the synthesis of bicyclic pyrimidine analogues, which are important in medicinal chemistry. The pyrimidine ring is a versatile scaffold that can be further functionalized to create compounds with potential biological activities .

Alkylation Reactions

In organic synthesis, alkylation reactions are fundamental. Methyl 5-methoxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can undergo alkylation at the nitrogen atom, providing a pathway to synthesize various alkylated derivatives with potential applications in drug development .

Biological Significance in Medicinal Chemistry

The pyrimidine derivatives have shown a wide range of biological activities. They are used to construct new standard biological components that can be applied in medical and pharmaceutical fields, such as antiviral, anti-inflammatory, and anticancer agents .

Metal Complex Formation

Pyrimidine derivatives can act as ligands to form metal complexes. These complexes have applications in biomedical and environmental fields, such as in the development of new diagnostic agents or as catalysts in environmental remediation processes .

Indole Derivative Synthesis

The compound can be used in the synthesis of indole derivatives, which have shown diverse biological activities. Indole derivatives are important in the development of new therapeutic agents due to their antiviral, anti-inflammatory, and anticancer properties .

Corrosion Inhibition

In the field of materials science, derivatives of pyrimidine have been investigated for their potential as corrosion inhibitors. These compounds can protect metals from corrosion, which is crucial for extending the lifespan of metal structures and components .

Enzyme Inhibition

Pyrimidine derivatives are studied for their enzyme inhibition properties. They can be designed to target specific enzymes in pathological processes, offering a strategy for the development of new drugs .

Agricultural Chemistry

In agriculture, pyrimidine derivatives can be used to synthesize plant growth regulators and pesticides. Their chemical structure allows for interaction with biological systems in plants, providing a means to enhance growth or protect crops from pests .

Mechanism of Action

The mechanism of action of this compound is not clear from the available resources. The mechanism of action typically refers to how a compound interacts with biological systems, which is often determined through biochemical or pharmacological studies .

Safety and Hazards

Specific safety and hazard information for this compound was not found in the available resources. It’s always important to handle chemical compounds with care and use appropriate safety measures .

Future Directions

The future directions of research and applications involving this compound are not clear from the available resources. This could involve further studies to understand its properties, potential uses, and safety implications .

properties

IUPAC Name

methyl 5-methoxy-2,4-dioxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O5/c1-13-4-3(6(11)14-2)8-7(12)9-5(4)10/h1-2H3,(H2,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJYTNJDKMWYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC(=O)NC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methoxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-methoxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
Reactant of Route 6
Methyl 5-methoxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate

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